2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
CAS No.: 766-45-0
Cat. No.: VC7999659
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 766-45-0 |
|---|---|
| Molecular Formula | C7H11NO |
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | 3-ethyl-4-methyl-1,2-dihydropyrrol-5-one |
| Standard InChI | InChI=1S/C7H11NO/c1-3-6-4-8-7(9)5(6)2/h3-4H2,1-2H3,(H,8,9) |
| Standard InChI Key | ONWVNPNVIDSBDZ-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=O)NC1)C |
| Canonical SMILES | CCC1=C(C(=O)NC1)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one (C₇H₁₁NO) features a γ-lactam core with substituents at positions 3 and 4 (Figure 1). The lactam ring arises from intramolecular cyclization of a carboxamide group, conferring rigidity and polarity. The ethyl group at C3 and methyl group at C4 introduce steric and electronic modifications that influence reactivity .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol (non-deuterated) |
| Deuterated Variant | 3-(Ethyl-d₅)-derivative |
| CAS Registry | 1028809-94-0 (deuterated) |
Stereochemical Considerations
Synthesis and Scalability
Four-Step Industrial Route
A landmark synthesis (Scheme 1) involves:
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Synthesis of 3-methyl-4-hydroxy-2-butenolide: Conducted in water, this step leverages green chemistry principles to form the lactone precursor .
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N-Benzylation: Protection of the lactam nitrogen ensures regioselectivity in subsequent alkylation .
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Ethylation: Introduction of the ethyl group via nucleophilic substitution or catalytic coupling.
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Deprotection: Triflic acid selectively removes the benzyl group, yielding the final product with >90% purity .
Table 2: Synthesis Optimization
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent (Step 1) | Water | 85% yield, reduced waste |
| Deprotection Agent | Triflic acid | 95% efficiency, minimal byproducts |
Alternative Methodologies
While the four-step route dominates industrial production, exploratory approaches include:
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Microwave-assisted cyclization: Reduces reaction time but faces scalability challenges .
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Enzymatic desymmetrization: Emerging as a sustainable alternative, though yields remain suboptimal .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 194–195°C for the N-methyl analog, suggesting similar thermal robustness for the parent compound .
Solubility Profile
Polar aprotic solvents (e.g., DMSO, DMF) exhibit high miscibility, while hydrophobicity limits aqueous solubility—a trait mitigated by prodrug strategies in pharmaceuticals .
Chemical Reactivity and Derivatives
Oxidation Pathways
Treatment with I₂/DMSO at 50°C induces oxidative cyclization, converting 3-hydroxy-4-acylpyrrol-2-ones into 2-aryl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-diones (Figure 2) . This transformation underscores the compound’s utility in synthesizing polycyclic architectures.
Electrophilic Substitution
The electron-deficient lactam ring undergoes regioselective nitration and halogenation at C5, enabling further functionalization .
Pharmacological Applications
Glimepiride Synthesis
As the penultimate intermediate in glimepiride production, the compound’s ethyl and methyl groups are essential for binding to sulfonylurea receptors (SUR1) in pancreatic β-cells .
Table 3: Glimepiride Synthesis Metrics
Emerging Therapeutic Roles
Preliminary studies suggest derivatives inhibit protein kinases involved in oncology and inflammation, though clinical data remain scarce .
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